molecular formula C3H3F5O B3040657 Pentafluoroethyl methyl ether CAS No. 22410-44-2

Pentafluoroethyl methyl ether

Cat. No.: B3040657
CAS No.: 22410-44-2
M. Wt: 150.05 g/mol
InChI Key: GCDWNCOAODIANN-UHFFFAOYSA-N
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Description

“Pentafluoroethyl methyl ether” is also known as “1,1,1,2,2-Pentafluoro-2-methoxyethane” or "Methyl pentafluoroethyl ether" . It has a molecular formula of C3H3F5O and an average mass of 150.047 Da .


Synthesis Analysis

The synthesis of ethers like this compound typically involves the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . The process of retrosynthetic analysis is often used to design a synthesis route for a target compound from available starting materials .


Molecular Structure Analysis

The this compound molecule contains a total of 11 bonds. There are 8 non-H bonds, 1 rotatable bond, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Ethers, including this compound, are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of -13.4±35.0 °C at 760 mmHg, and a vapor pressure of 2831.0±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 22.8±3.0 kJ/mol and a flash point of -50.1±21.8 °C .

Scientific Research Applications

Chemical Synthesis

Pentafluoroethyl methyl ether is utilized in the synthesis of various chemical compounds. For example, it reacts with nucleophilic tertiary amines to produce quaternary ammonium pentafluoroethoxide salts. These salts have demonstrated stability and utility in substitution reactions, offering a versatile tool in organic synthesis (Newton et al., 2020).

Physical Properties and Measurements

Studies have been conducted to measure the relative permittivities of this compound as a function of temperature and pressure. These measurements provide essential data for understanding the material's physical properties and its behavior under varying conditions (Eltringham & Catchpole, 2007).

Refrigerant Applications

This compound has been identified as a potential new-generation refrigerant. Its liquid-phase thermodynamic properties, such as vapor pressures and densities, have been extensively studied. This research is crucial for evaluating its effectiveness and environmental impact as a refrigerant (Ohta et al., 2001).

Environmental and Atmospheric Studies

The compound's role in the environment, particularly in the marine atmosphere, has been investigated. Studies have identified methyl ethers of halogenated phenols, including this compound, in marine air samples, indicating its widespread occurrence and potential environmental impact (Atlas et al., 1986).

Safety and Hazards

When handling Pentafluoroethyl methyl ether, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-methoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWNCOAODIANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5OCH3, C3H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871517
Record name Pentafluoromethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22410-44-2
Record name Pentafluoromethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluoromethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2-pentafluoro-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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